

2-Chloro-3-ethylphenol CAS number and identifiers

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Compound of Interest

Compound Name: 2-Chloro-3-ethylphenol

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An In-Depth Technical Guide to Chlorinated Ethylphenols for Researchers and Drug Development Professionals

Executive Summary

Chlorinated phenols and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, offering unique physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of molecules.^{[1][2]} This guide provides a comprehensive overview of the chemical identifiers, properties, and potential applications of chlorinated ethylphenols. While the specific isomer **2-Chloro-3-ethylphenol** is not extensively documented in readily available chemical databases, this whitepaper will focus on its closely related and well-characterized isomers: 4-Chloro-3-ethylphenol, 2-Chloro-4-ethylphenol, and 2-Chloro-5-ethylphenol. Understanding the characteristics of these isomers provides a valuable framework for researchers and drug development professionals working with substituted phenolic compounds.

Isomeric Landscape of Chloro-ethylphenols

The precise positioning of the chloro and ethyl groups on the phenol ring dramatically influences the molecule's properties, including its reactivity, acidity, and biological interactions. The following sections detail the key identifiers and physicochemical properties of three commercially available and researched isomers.

4-Chloro-3-ethylphenol

This isomer is notable for its application as a research tool in studying calcium signaling pathways.^[3]^[4]

Identifier	Value	Source
CAS Number	14143-32-9	^[3] ^[5]
IUPAC Name	4-chloro-3-ethylphenol	^[5]
Molecular Formula	C ₈ H ₉ ClO	^[3] ^[5]
Molecular Weight	156.61 g/mol	^[3] ^[5]
Canonical SMILES	<chem>CCC1=C(C=CC(=C1)O)Cl</chem>	^[5]
InChI Key	DVKVZPIRWWREJC-UHFFFAOYSA-N	^[3] ^[5]

Property	Value	Source
Physical Form	Solid	^[3]
Melting Point	45-50 °C	^[3]
Flash Point	113 °C (closed cup)	^[3]
XLogP3	3.5	^[5]

2-Chloro-4-ethylphenol

This isomer is another important building block in organic synthesis and medicinal chemistry.

Identifier	Value	Source
CAS Number	18980-00-2	[6]
IUPAC Name	2-chloro-4-ethylphenol	[6]
Molecular Formula	C ₈ H ₉ ClO	[6]
Molecular Weight	156.61 g/mol	[6]
Canonical SMILES	<chem>CCC1=CC(=C(C=C1)O)Cl</chem>	[6]
InChI Key	QNQRRCHRJHMSLF-UHFFFAOYSA-N	[6]

Property	Value	Source
Molecular Weight	156.61 g/mol	[6]
XLogP3-AA	3	[6]

2-Chloro-5-ethylphenol

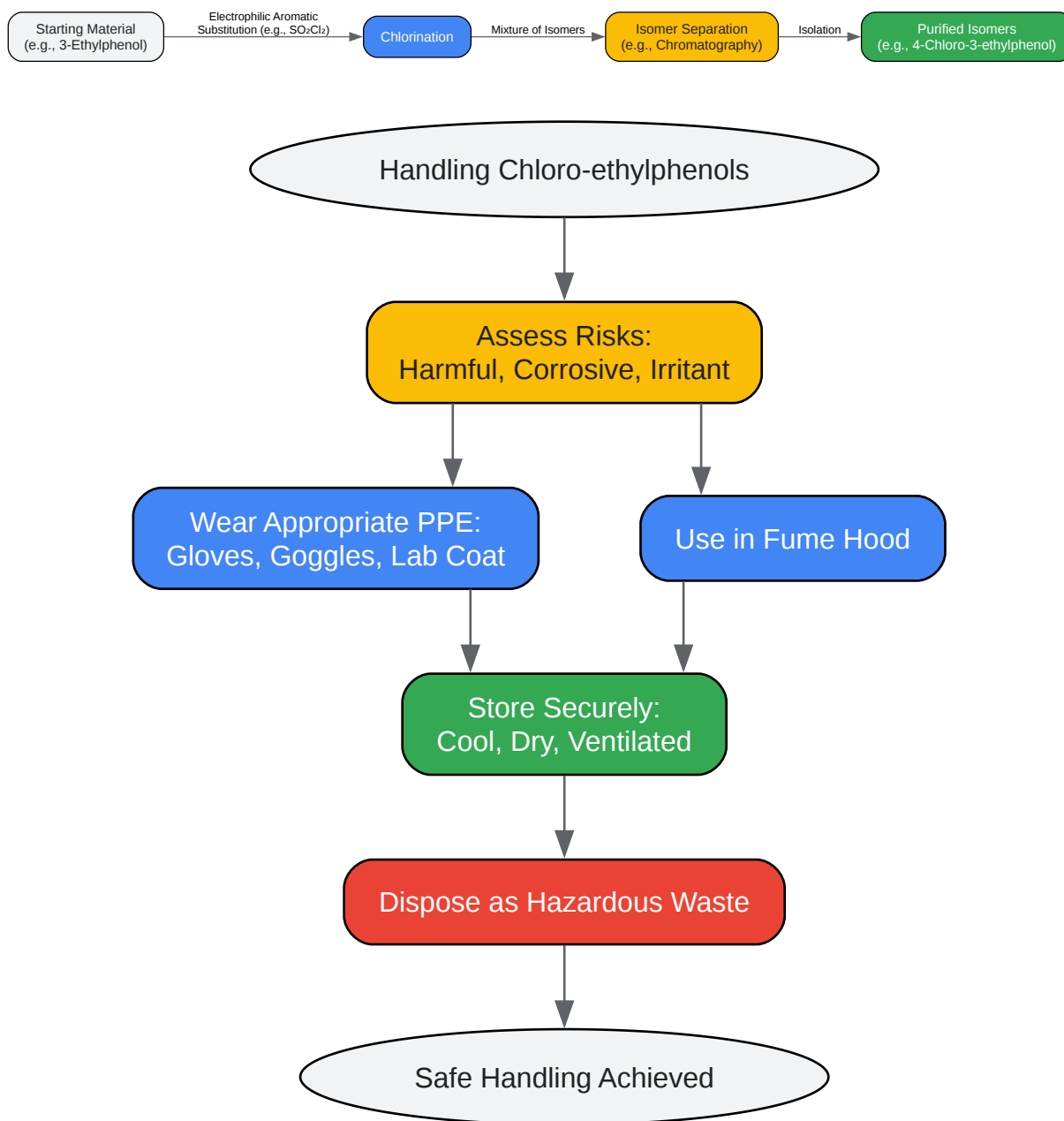
The placement of the ethyl group at the meta position relative to the hydroxyl group distinguishes this isomer.

Identifier	Value	Source
CAS Number	153812-97-6	[7]
IUPAC Name	2-chloro-5-ethylphenol	[7]
Molecular Formula	C ₈ H ₉ ClO	[7]
Molecular Weight	156.61 g/mol	[7]
Canonical SMILES	<chem>CCC1=CC(=C(C=C1)Cl)O</chem>	[7]
InChI Key	CKMBKXCVJBMYOH-UHFFFAOYSA-N	[7]

Property	Value	Source
Molecular Weight	156.61 g/mol	[7]
XLogP3	3.0	[7]

Synthesis and Reactivity

The synthesis of chloro-alkylphenols can be achieved through various established organic chemistry methodologies. A general conceptual workflow is outlined below.



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Caption: Core safety protocol for handling chloro-ethylphenol isomers.

Conclusion

While direct information on **2-Chloro-3-ethylphenol** is sparse, a detailed examination of its isomers—4-Chloro-3-ethylphenol, 2-Chloro-4-ethylphenol, and 2-Chloro-5-ethylphenol—provides critical insights for researchers. These compounds are not only valuable synthetic

intermediates but also possess interesting biological activities, such as the ryanodine receptor antagonism of 4-Chloro-3-ethylphenol. Adherence to strict safety protocols is paramount when working with these reactive and potentially hazardous materials. The continued exploration of halogenated phenols will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.

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